molecular formula C12H17BrO B7977341 1-Bromo-2-methyl-4-(pentyloxy)benzene

1-Bromo-2-methyl-4-(pentyloxy)benzene

Cat. No.: B7977341
M. Wt: 257.17 g/mol
InChI Key: DGGGRCAHDYGBOW-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(pentyloxy)benzene is an organic compound with the molecular formula C12H17BrO. It is a derivative of bromobenzene, where the bromine atom is substituted at the first position, a methyl group at the second position, and a pentyloxy group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyl-4-(pentyloxy)benzene can be synthesized through a multi-step process involving the bromination of 2-methyl-4-(pentyloxy)benzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-4-(pentyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-2-methyl-4-(pentyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-(pentyloxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The reaction proceeds through the formation of a transition state or an intermediate, depending on the reaction conditions and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-methyl-4-(pentyloxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both a bromine atom and a pentyloxy group provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-2-methyl-4-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-3-4-5-8-14-11-6-7-12(13)10(2)9-11/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGGRCAHDYGBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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